molecular formula C22H24BrN5O4 B10877832 N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide

N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B10877832
M. Wt: 502.4 g/mol
InChI Key: DXFZONJKNYYYBQ-FTACTIHUSA-N
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Description

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that features a brominated indole core and a hydrazide functional group

Preparation Methods

The synthesis of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Functionalization: Introduction of the dimethylaminomethyl group can be achieved through Mannich reaction.

    Hydrazide Formation: The final step involves the reaction of the brominated indole derivative with a hydrazide precursor under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The brominated indole core and the hydrazide group can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds to N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE include other brominated indole derivatives and hydrazides. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. The uniqueness of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H24BrN5O4

Molecular Weight

502.4 g/mol

IUPAC Name

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C22H24BrN5O4/c1-14(15-5-8-17(31-4)9-6-15)26-32-12-20(29)24-25-21-18-11-16(23)7-10-19(18)28(22(21)30)13-27(2)3/h5-11,30H,12-13H2,1-4H3/b25-24?,26-14+

InChI Key

DXFZONJKNYYYBQ-FTACTIHUSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN(C)C)O)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN(C)C)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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